

bevirimat cross resistance profile other antiretrovirals

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bevirimat

CAS No.: 174022-42-5

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Bevirimat Cross-Resistance Profile

Antiretroviral Class	Cross-Resistance Status	Key Experimental Findings & Rationale
Protease Inhibitors (PIs)	Generally No Direct Cross-Resistance ; however, PI-resistant virus backgrounds can alter bevirimat resistance pathways and efficacy. [1] [2]	In vitro selections showed bevirimat resistance profiles were more diverse for viruses with mutated proteases compared to wild-type. [1] PI resistance mutations can affect CA/p2 cleavage efficiency, influencing bevirimat susceptibility. [1]
Integrase Strand Transfer Inhibitors (INSTIs)	No Cross-Resistance. [3]	Bevirimat is potent against virus strains resistant to integrase inhibitors, as it targets an entirely different stage of the viral lifecycle (maturation vs. integration). [3]
Nucleoside Reverse Transcriptase Inhibitors (NRTIs)	No Cross-Resistance. [3]	Bevirimat demonstrates potency against virus strains resistant to NRTIs. [3]
Non-Nucleoside Reverse	No Cross-Resistance. [3]	Bevirimat is effective against virus strains resistant to NNRTIs. [3]

Antiretroviral Class	Cross-Resistance Status	Key Experimental Findings & Rationale
Transcriptase Inhibitors (NNRTIs)		

Detailed Experimental Evidence and Protocols

The data in the summary table is supported by the following key studies and methodologies.

Investigation of Cross-Resistance with Protease Inhibitors

This area has been the most extensively studied, revealing a complex interaction rather than simple cross-resistance.

- **Experimental Protocol:** Researchers conducted **in vitro resistance selection studies** using a panel of ten different HIV-1 variants. [1] This panel included wild-type viruses, viruses with PI-resistance mutations in the protease gene, and viruses with mutations in the Gag NC/p1 cleavage site. These viruses were serially passaged in the presence of increasing concentrations of **bevirimat** to select for resistant mutants. [1]
- **Key Findings:** The study found that all viruses, regardless of their PI resistance status or replication capacity, developed resistance to **bevirimat** through mutations in the Gag CA-SP1 region (e.g., V362I, A364V). [1] However, the **specific resistance pathways and the resulting levels of resistance and viral replication fitness were influenced by the pre-existing PI-resistant protease background**. [1] This suggests that co-evolution of the protease and its Gag substrate during PI therapy can impact the subsequent utility of maturation inhibitors.

Mechanism of Action Explaining Lack of Broad Cross-Resistance

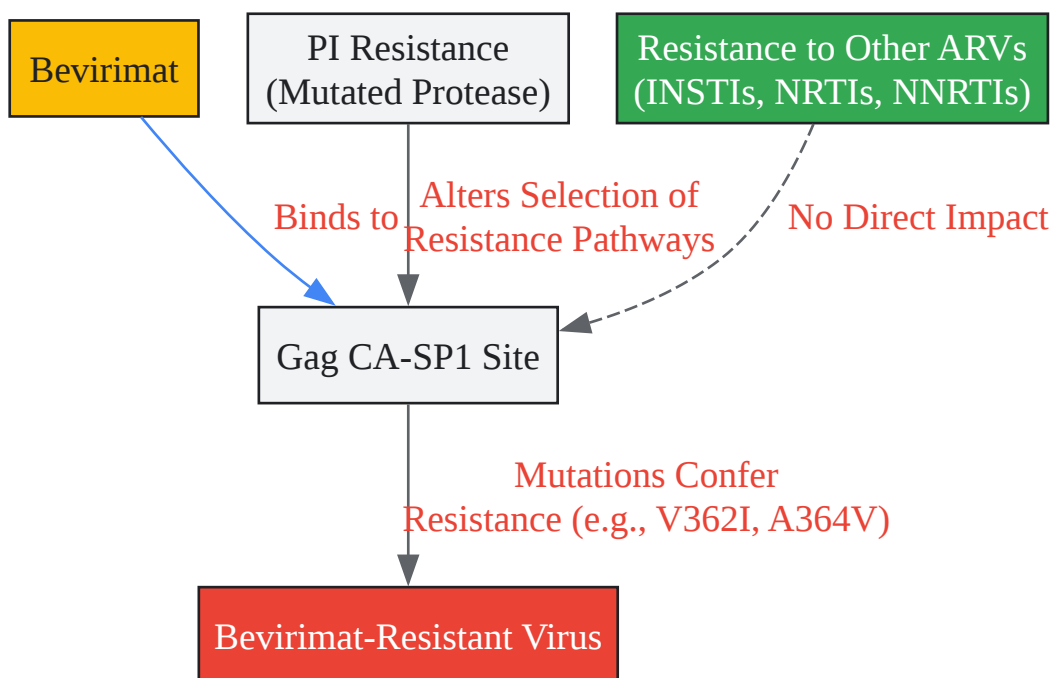
The fundamental reason **bevirimat** lacks cross-resistance with other drug classes lies in its unique target.

- **Novel Target:** **Bevirimat** is a **maturation inhibitor** that targets the **CA-SP1 cleavage site in the HIV-1 Gag polyprotein**. [4] [2] It binds to this site and blocks the final proteolytic cleavage step, leading to the production of non-infectious viral particles. [5] [2]
- **Distinct from Other Classes:** This mechanism is distinct from Protease Inhibitors (which target the enzyme), Integrase Inhibitors (which target integration), and Reverse Transcriptase Inhibitors (which target reverse transcription). [4] [5] [3] Therefore, mutations that confer resistance to these other

classes occur in different viral proteins (**Protease, Integrase, Reverse Transcriptase**) and do not directly affect the Gag CA-SP1 site targeted by **bevrimat**. [3]

Bevrimat Resistance Pathways and Relationship to Other ARVs

The following diagram illustrates the key relationships and experimental findings regarding **bevrimat's** resistance profile.



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This research field is dynamic, and the information provided is based on available scientific literature. For the most current development status of maturation inhibitors and their resistance profiles, consulting ongoing clinical trial databases and recent publications is highly recommended.

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To cite this document: Smolecule. [bevirimat cross resistance profile other antiretrovirals]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548935#bevirimat-cross-resistance-profile-other-antiretrovirals>]

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